1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol
Description
This compound, a piperazine derivative, features a 2-hydroxyethyl group on the piperazine ring and a 3-methoxyphenoxy substituent on the propanol backbone. Its design integrates structural motifs known to enhance receptor binding and pharmacokinetic properties. Studies highlight its prominence as a leading compound in radioprotection research, with superior efficacy attributed to optimal substituent positioning and electronic effects .
Properties
Molecular Formula |
C16H26N2O4 |
|---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C16H26N2O4/c1-21-15-3-2-4-16(11-15)22-13-14(20)12-18-7-5-17(6-8-18)9-10-19/h2-4,11,14,19-20H,5-10,12-13H2,1H3 |
InChI Key |
KJHOZTGNZMVAGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol typically involves the reaction of 1-(2-hydroxyethyl)piperazine with 3-(3-methoxyphenoxy)propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol may involve large-scale synthesis using batch or continuous flow reactors. The process parameters are carefully monitored and controlled to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution of the methoxy group can result in various functionalized derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, research indicates that derivatives of this compound exhibit significant binding affinities to certain receptors overexpressed in tumors, such as PD-L1. This suggests that it could be utilized for imaging or therapeutic targeting in cancers that express these markers .
Neuropharmacology
The piperazine moiety in this compound is known for its neuroactive properties. Studies have examined its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression . The compound's ability to modulate serotonin and dopamine receptors may contribute to its efficacy in these areas.
Antimicrobial Properties
Research has also explored the antimicrobial activity of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol. Its derivatives have shown promising results against various bacterial strains, suggesting potential use as an antibiotic or adjunctive therapy in infectious diseases .
Drug Delivery Systems
The compound's hydrophilic properties make it suitable for use in drug delivery systems, particularly for nucleic acids or other therapeutic agents targeting specific organs. This application is critical for enhancing the bioavailability and efficacy of drugs while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenoxy Substituent Modifications
- Inverted Phenoxy Substituent (Compound 2): Exchanging the phenoxy substituent positions reduces efficacy, underscoring the critical role of the 3-methoxy group in target interaction .
- Nitro and Halogen Derivatives (Compounds 3, 5): Removal of the methoxy group and introduction of nitro/halogens (e.g., Cl, F) alter activity profiles.
Piperazine Ring Modifications
- Pyridinyl-Piperazine Analog () : Replacing the 2-hydroxyethyl group with a pyridinyl moiety (MW 343.4) reduces molecular weight compared to the target compound (estimated MW ~380–400). This modification may decrease hydrophilicity, affecting solubility .
- Aryl-Substituted Piperazines (): Compounds with 3-methoxyphenyl (66307-55-9) or 2-methoxyphenyl (66307-56-0) groups on the piperazine exhibit distinct binding patterns. The 3-methoxy configuration mimics the target compound’s phenoxy group, suggesting synergistic interactions .
Physicochemical Properties
Key properties influenced by substituents:
Research Findings and Implications
- Substituent Sensitivity: The 3-methoxy group’s position is critical; even minor shifts (e.g., 2- or 4-methoxy) disrupt steric and electronic complementarity with biological targets .
- Hydroxyethyl Advantage : The 2-hydroxyethyl group enhances solubility and metabolic stability compared to bulkier substituents (e.g., benzyl or halogenated groups) .
- Hybrid Designs : Combining features from radioprotective and antifungal analogs (e.g., adding a triazole moiety as in ’s 5f) could yield multifunctional agents .
Biological Activity
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol, often referred to as a piperazine derivative, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H26N2O4
- Molecular Weight : 310.394 g/mol
- IUPAC Name : 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol
The structure features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as a PDE5 inhibitor , which is significant in the treatment of erectile dysfunction and pulmonary hypertension. PDE5 inhibitors work by increasing levels of cyclic GMP (cGMP), leading to vasodilation and improved blood flow.
Key Mechanisms:
- Inhibition of Phosphodiesterase Type 5 (PDE5) : This inhibition results in elevated cGMP levels, which can lead to relaxation of smooth muscle tissues.
- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by preventing neuronal apoptosis.
Biological Activity Data
A summary of biological activities observed in various studies is presented below:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Hypertensive Rat Model : In a study involving spontaneously hypertensive rats (SHR), administration of the compound resulted in a statistically significant decrease in systolic blood pressure compared to control groups. This suggests its efficacy as a PDE5 inhibitor and potential treatment for hypertension .
- Neuroprotective Study : Another investigation demonstrated that the compound could protect against oxidative stress-induced apoptosis in neuronal cell cultures. The mechanism was linked to its antioxidant properties, indicating potential applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table compares 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol with other piperazine derivatives:
| Compound | PDE5 Inhibition | Neuroprotective Effects | Molecular Weight |
|---|---|---|---|
| 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol | Yes | Yes | 310.394 |
| 1-(2-hydroxyethyl)piperazine | Moderate | No | 158.21 |
| 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | High | Yes | 300.35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
